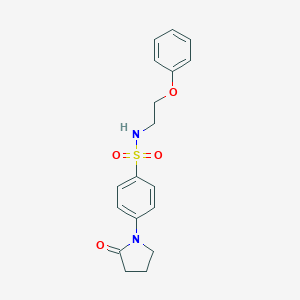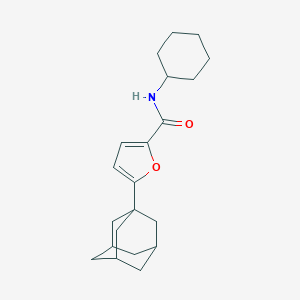
N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide, also known as BMS-595, is a sulfonamide compound that has been used in scientific research as a potential anticancer agent. This compound has been found to have a mechanism of action that involves inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its antiproliferative activity, N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. However, one limitation is that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has a relatively short half-life in vivo, which may limit its efficacy as an anticancer agent.
Orientations Futures
There are several future directions for research on N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide. One direction is to explore the potential of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide as a combination therapy with other anticancer agents. Another direction is to investigate the use of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in combination with radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in vivo.
Méthodes De Synthèse
The synthesis of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide involves a three-step process. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with benzylamine in the presence of a reducing agent such as iron powder to form N-benzyl-2-chloro-5-nitrobenzenesulfonamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the introduction of a methylsulfonyl group to the amino group using a reagent such as methylsulfonyl chloride.
Applications De Recherche Scientifique
N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide can inhibit tumor growth and prolong survival in animal models of cancer.
Propriétés
Formule moléculaire |
C14H14ClNO4S2 |
|---|---|
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
N-benzyl-2-chloro-5-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S2/c1-21(17,18)12-7-8-13(15)14(9-12)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Clé InChI |
SGDQQBFWWNHURJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)
